![molecular formula C13H13Cl2NO B1372048 2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride CAS No. 1208739-07-4](/img/structure/B1372048.png)
2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride
説明
“2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride” is a chemical compound with the molecular formula C13H13Cl2NO . It is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters, providing a polar ‘handle’ which aids in separation and purification of the peptide .
Synthesis Analysis
The synthesis of “this compound” can be achieved using a synthetic method that involves the oxidation of 4-methylpyridine into 4-picolinic acid with potassium permanganate . The 4-picolinic acid and methanol react to produce methyl pyridine-4-carboxylate under acid conditions. The methyl pyridine-4-carboxylate is then reduced to 4-pyridinemethanol, which reacts with thionyl chloride to produce the target product .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C13H12ClNO.ClH/c14-9-11-4-6-13(7-5-11)16-10-12-3-1-2-8-15-12;/h1-8H,9-10H2;1H . The molecular weight of the compound is 270.16 .Chemical Reactions Analysis
The compound finds its application as a reagent for protection of carboxyl termini of peptides as 4-picolyl esters . The group can be introduced in the presence of a base, e.g., tetramethylguanidine, and is stable to acid-catalyzed removal of Cbz protecting group .Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . The compound is soluble in water (750 mg/ml at 20°C), soluble in 1N HCl (2.5%), DMSO, and methanol .科学的研究の応用
Catalysis in Organic Synthesis : 4-(N,N-Dimethylamino)pyridine hydrochloride, a similar compound, has been used as a recyclable catalyst for the acylation of inert alcohols and phenols, showing its potential in organic synthesis processes (Liu, Ma, Liu, & Wang, 2014).
Chemical Synthesis : 2-(Chloromethyl)pyridine hydrochloride, closely related to the chemical , has been utilized in various syntheses, showcasing its versatility in chemical applications (National Toxicology Program Technical Report Series, 1979).
Materials Chemistry : The compound has shown utility in the development of new materials, such as lanthanide clusters displaying magnetic and optical properties (Alexandropoulos et al., 2011).
Pharmaceutical Research : Variants of this compound have been explored for their potential in developing novel anticancer agents due to their topoisomerase inhibitory and antiproliferative activities (Park et al., 2017).
Synthesis Improvement : Research has focused on improving the synthesis methods for related compounds, which could lead to more efficient production processes (Liang, 2007).
Catalytic Applications : The compound has been used in catalysis, particularly in reactions involving palladium complexes, showcasing its role in facilitating chemical transformations (Das, Rao, & Singh, 2009).
Polymer Science : It has contributed to the development of novel polyimides with unique properties, demonstrating its utility in advanced material science (Mehdipour‐Ataei & Amirshaghaghi, 2005).
Organic Chemistry : Its derivatives have been synthesized and studied for their antimicrobial activity, indicating its potential in pharmaceutical and biochemical research (Hunashal, Satyanarayana, & Maddi, 2012).
Safety and Hazards
特性
IUPAC Name |
2-[[4-(chloromethyl)phenoxy]methyl]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO.ClH/c14-9-11-4-6-13(7-5-11)16-10-12-3-1-2-8-15-12;/h1-8H,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVWPYTVMZOAKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


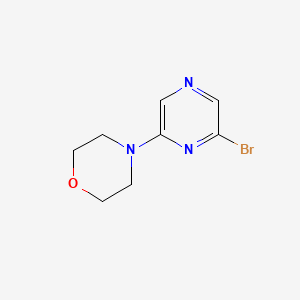

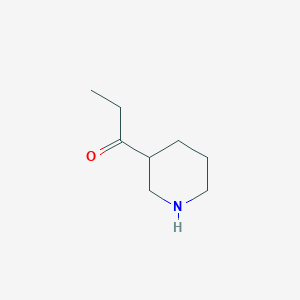

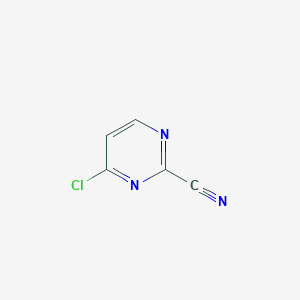
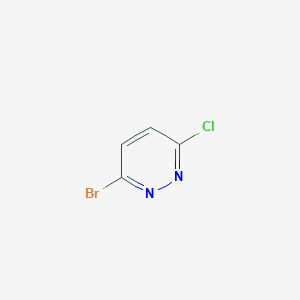

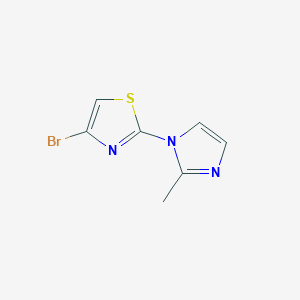

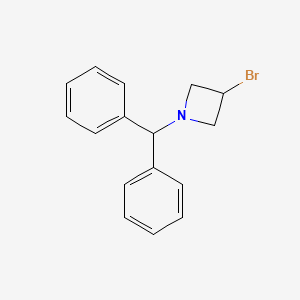



![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B1371988.png)
